molecular formula C23H22O B3057361 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]- CAS No. 79653-82-0

9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]-

Cat. No. B3057361
CAS RN: 79653-82-0
M. Wt: 314.4 g/mol
InChI Key: KHZSKAQNMCTXOE-UHFFFAOYSA-N
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Description

“9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]-” is an alcohol derivative of fluorene . In the most significant isomer, fluoren-9-ol or 9-hydroxyfluorene, the hydroxy group is located on the bridging carbon between the two benzene rings . Hydroxyfluorene can be converted to fluorenone by oxidation .


Synthesis Analysis

The synthesis of 9-Fluorenol involves dissolving a 5-g sample of 9-fluorenone in 30 mL of warm ethanol in a 100-mL beaker . To this solution is added, dropwise, 10 mL of a reducing reagent, freshly prepared, which consists of 200 mg sodium methoxide,10 mL methanol, and 0.4 g sodium borohydride . This solution is allowed to stand undisturbed for 10-20 min .


Molecular Structure Analysis

The molecular formula of “9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]-” is C23H22O . The molecular weight is 314.42018 . The structure is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Hydroxyfluorene can be converted to fluorenone by oxidation . A color change is observed as the reaction proceeds from the yellow 9-fluorenone to the white 9-fluorenol .


Physical And Chemical Properties Analysis

The chemical formula of 9H-Fluoren-9-ol is C13H10O . It has a molecular weight of 182.2179 . It appears as an off-white crystalline powder . It has a density of 1.151 g/mL . Its melting point ranges from 152 to 155 °C . It is practically insoluble in water .

Mechanism of Action

The mechanism of action of fluorenol is unknown . The lipophilicity of fluorenol (LogP 2.4) is higher than that of drugs like modafinil (LogP 1.7) and amphetamine (LogP 1.8), suggesting that it may penetrate the blood-brain barrier more readily .

Future Directions

Fluorenol, also known as hydrafinil, is considered a next-generation anti-drowsiness drug . It is a weak dopamine reuptake inhibitor with an IC50 of 9 μM, notably 59% weaker than modafinil (IC50 = 3.70 μM), potentially making it even less liable for addiction . It also showed no affinity for cytochrome P450 2C19, unlike modafinil . Despite being associated with modafinil, fluorenol does not bear any chemical resemblance to it, making its scheduling unimplied by analogue acts .

properties

IUPAC Name

9-(4-tert-butylphenyl)fluoren-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O/c1-22(2,3)16-12-14-17(15-13-16)23(24)20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-15,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZSKAQNMCTXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445874
Record name 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]-

CAS RN

79653-82-0
Record name 9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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